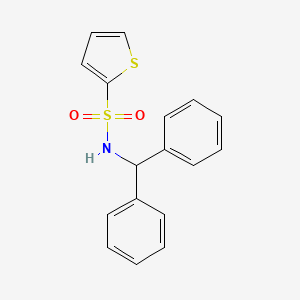![molecular formula C11H11N3O2S B4625202 N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)
N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea
Übersicht
Beschreibung
N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea, also known as Isoxsuprine, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
- The synthesis of urea derivatives, including methods that might involve compounds similar to N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea, has been explored for their potential enzyme inhibition properties. Urea derivatives have been assessed for their inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, showing a range of inhibition percentages. These compounds have also demonstrated in vitro anticancer activity against specific cancer cell lines, indicating their potential in therapeutic applications (Mustafa et al., 2014).
Anticancer and Antimicrobial Applications
- Some urea derivatives have shown promising results in anticancer and antimicrobial evaluations. The synthesis of new isoxazole derivatives has been highlighted for their potent anti-hepatic cancer results when compared with standard drugs like doxorubicin. These compounds have also exhibited strong antimicrobial effects, suggesting their potential in developing new therapeutic agents (Hassan et al., 2019).
Plant Biology and Morphogenesis
- Urea derivatives, particularly those with cytokinin-like activity, have been studied for their role in plant biology. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ), which are known urea cytokinin representatives, have been used extensively in in vitro plant morphogenesis studies. These studies have led to the identification of new urea cytokinins and derivatives that specifically enhance adventitious root formation, showcasing the chemical diversity and application potential of urea derivatives in agricultural sciences (Ricci & Bertoletti, 2009).
Advances in Synthesis Techniques
- Research has also focused on developing safer and more environmentally friendly synthesis methods for ureas, moving away from the use of hazardous reagents like phosgene and isocyanates. This shift towards cleaner alternative compounds and catalytic processes not only reduces the environmental impact but also improves the safety and scalability of urea derivative synthesis (Bigi et al., 2000).
Inhibitors of Bacterial Cell-Wall Biosynthesis
- Over 50 phenyl thiazolyl urea and carbamate derivatives have been synthesized and evaluated as new inhibitors of bacterial cell-wall biosynthesis. Many of these derivatives demonstrated good activity against MurA and MurB enzymes and gram-positive bacteria, including MRSA, VRE, and PRSP, indicating their potential as antibacterial agents (Francisco et al., 2004).
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-17-9-4-2-3-8(7-9)12-11(15)13-10-5-6-16-14-10/h2-7H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXDDWFGOBYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)


![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)


![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)